molecular formula C16H19N5O2 B2639237 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332897-33-3

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2639237
CAS No.: 332897-33-3
M. Wt: 313.361
InChI Key: QGZFFVJZUONRJR-UHFFFAOYSA-N
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Description

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with dimethylamino, methyl, and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Dimethylation: Introduction of the dimethylamino group is achieved through a nucleophilic substitution reaction using dimethylamine.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate.

    Benzylation: The 3-methylbenzyl group is added through a Friedel-Crafts alkylation reaction, utilizing benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Various nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation Products: Oxidized purine derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties not found in other purine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

8-(dimethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-8H,9H2,1-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFFVJZUONRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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